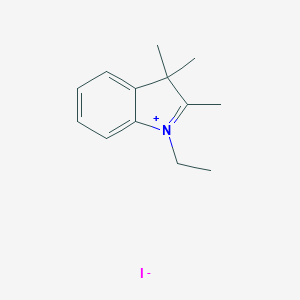

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide, also known as this compound, is a useful research compound. Its molecular formula is C13H18IN and its molecular weight is 315.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide (CAS No. 14134-81-7) is an organic compound with significant potential in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

- Molecular Formula : C13H18IN

- Molecular Weight : 315.20 g/mol

- Appearance : White to light yellow or purple powder

- Solubility : Soluble in polar solvents

The compound's structure features a nitrogen atom in a five-membered indolium ring, which contributes to its unique reactivity and potential applications in biological systems.

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological molecules. Its cationic nature allows it to participate in electrophilic reactions with nucleophiles present in biological systems. This property is crucial for its potential therapeutic mechanisms and applications in drug design.

Enzyme Inhibition

Studies have shown that derivatives of indolium compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation. The inhibition of these enzymes can lead to enhanced cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Antiproliferative Effects

In vitro studies have demonstrated that 3H-Indolium derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds related to this indolium structure have shown effectiveness against A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cell lines.

Fluorescent Sensing Applications

Recent research has explored the use of 3H-Indolium as a component in fluorescent sensors. For instance, a conjugated molecule combining phenothiazine and indolium was developed for the detection of cyanide ions. The sensor demonstrated significant fluorescence changes upon interaction with cyanide, indicating the compound's potential in environmental monitoring and safety applications .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of indolium derivatives on cancer cells, researchers found that treatment with 3H-Indolium compounds led to significant reductions in cell viability across multiple cancer lines. The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.

Case Study 2: Sensor Development

Another study focused on the development of a novel fluorescent sensor using 3H-Indolium for detecting cyanide ions. The sensor exhibited a large Stokes shift and high selectivity for cyanide over other anions. The reaction mechanism was elucidated through NMR and mass spectrometry analyses, confirming the formation of a stable complex between the sensor and cyanide ions .

Data Table: Summary of Biological Activities

科学研究应用

Organic Synthesis

ETMI serves as an important intermediate in organic chemistry . Its structure allows it to participate in various chemical reactions, making it a versatile reagent for synthesizing complex organic molecules. The following are key reactions involving ETMI:

- Oxidation : ETMI can be oxidized to form indole derivatives, which are crucial in the synthesis of pharmaceuticals and agrochemicals.

- Reduction : Under specific conditions, it can be reduced to yield different indoline derivatives.

- Substitution Reactions : The iodide ion in ETMI can be substituted with other nucleophiles (e.g., thiols, amines), allowing for the formation of functionalized products.

Biological Applications

ETMI has been explored for its potential biological applications:

- Fluorescent Markers : Due to its unique structure, ETMI is employed as a fluorescent marker in cellular studies. It helps visualize cellular processes and interactions due to its ability to integrate into biological membranes.

- Therapeutic Mechanisms : Research indicates that ETMI can modulate cellular pathways by interacting with specific molecular targets. This interaction may influence enzyme activity and receptor binding, which is critical for drug development.

Industrial Applications

In addition to its research applications, ETMI is utilized in various industrial processes:

- Dyes and Pigments : The compound is used in the manufacture of dyes and pigments due to its vibrant color properties.

- Specialty Chemicals : ETMI acts as a precursor for specialty chemicals that find applications across multiple industries.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the effectiveness of ETMI as a precursor for synthesizing various indole derivatives through oxidation reactions. The resulting compounds showed promising biological activities, indicating potential applications in medicinal chemistry.

Case Study 2: Fluorescent Imaging

Research involving ETMI highlighted its utility as a fluorescent marker in live-cell imaging. The compound's ability to integrate into cell membranes allowed researchers to track cellular dynamics effectively.

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile reagent for various reactions |

| Biological Research | Fluorescent marker for cellular studies | Enables visualization of cellular processes |

| Industrial Use | Production of dyes and specialty chemicals | Contributes to vibrant colors and chemical diversity |

属性

IUPAC Name |

1-ethyl-2,3,3-trimethylindol-1-ium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXDRZOCHPMFIX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90433924 |

Source

|

| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14134-81-7 |

Source

|

| Record name | 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90433924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。